1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-
Description
1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl- is a heterocyclic compound that features an imidazo[4,5-b]pyrazine core with a methanethiol group and three methyl substituents. This compound is part of a broader class of imidazopyrazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
(3,5,6-trimethylimidazo[4,5-b]pyrazin-2-yl)methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-5-6(2)11-9-8(10-5)12-7(4-14)13(9)3/h14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCBOEPCLUEJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)N=C(N2C)CS)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485644 | |
| Record name | 1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61982-41-0 | |
| Record name | 1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl- typically involves the cyclization of appropriate precursors under specific conditionsIndustrial production methods may utilize catalytic processes to enhance yield and selectivity, often employing transition metal catalysts such as palladium or nickel .
Chemical Reactions Analysis
1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazo[4,5-b]pyrazine core can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The methyl groups and the thiol group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates
Scientific Research Applications
1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: This compound has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl- can be compared with other imidazopyrazine derivatives, such as:
1H-Imidazo[4,5-b]pyridine: Known for its use as a GABA receptor agonist.
1H-Imidazo[4,5-c]pyridine: Utilized as a proton pump inhibitor.
1H-Imidazo[1,2-a]pyrazine: Acts as a versatile scaffold in drug development . The uniqueness of 1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl- lies in its specific substitution pattern and the presence of the methanethiol group, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
